molecular formula C8H12N4O B1487964 (3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone CAS No. 1933671-90-9

(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone

Cat. No.: B1487964
CAS No.: 1933671-90-9
M. Wt: 180.21 g/mol
InChI Key: YMKRHTQRYBZTQA-UHFFFAOYSA-N
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Description

(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 1H-imidazole-5-carboxylic acid . The reaction is usually carried out in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions to form the amide bond.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at the imidazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles like ammonia (NH3) and alkyl halides are used in substitution reactions.

Major Products Formed

  • Oxidation: : Imidazole derivatives with higher oxidation states.

  • Reduction: : Reduced imidazole derivatives.

  • Substitution: : Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: can be compared with other imidazole derivatives such as imidazole , benzimidazole , and pyrrolidine derivatives

List of Similar Compounds

  • Imidazole

  • Benzimidazole

  • Pyrrolidine derivatives

  • 1H-imidazol-1-yl propan-1-amine derivatives

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1H-imidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-6-1-2-12(4-6)8(13)7-3-10-5-11-7/h3,5-6H,1-2,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKRHTQRYBZTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone
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Reactant of Route 6
(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone

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